5-Methylenenonanedinitrile is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It belongs to the class of nitriles, which are organic compounds containing a cyano group (-C≡N). This compound is particularly notable for its aliphatic chain and the presence of two cyano groups, which can significantly influence its reactivity and interactions with other chemical species.
5-Methylenenonanedinitrile can be classified under the broader category of dinitriles, which are compounds that contain two cyano functional groups. This classification is essential as it helps in understanding the chemical behavior and potential applications of the compound in organic synthesis and material science.
The synthesis of 5-Methylenenonanedinitrile can be achieved through various methods, including:
The synthesis typically requires precise temperature control and the use of solvents that do not interfere with the reaction. For example, reactions may be conducted in polar aprotic solvents to facilitate better interaction between reactants.
The molecular structure of 5-Methylenenonanedinitrile features a linear carbon chain with a total of nine carbon atoms, with two cyano groups attached at specific positions. The structural formula can be represented as:
This structure influences the compound's physical properties and reactivity.
5-Methylenenonanedinitrile can participate in various chemical reactions, including:
Reactions involving 5-Methylenenonanedinitrile often require specific catalysts or conditions to optimize yield and purity, particularly in synthetic applications where high selectivity is desired.
The mechanism of action for 5-Methylenenonanedinitrile primarily involves its reactivity due to the presence of two cyano groups. These groups facilitate various nucleophilic attacks, leading to the formation of intermediates that can further react to yield diverse products.
Kinetic studies may reveal insights into the reaction rates and mechanisms involved when 5-Methylenenonanedinitrile reacts with different nucleophiles or electrophiles.
Relevant data from studies indicate that the compound exhibits significant reactivity patterns typical of nitriles, including susceptibility to hydrolysis and nucleophilic attack .
5-Methylenenonanedinitrile has several scientific uses:
Nitrile derivatives (–C≡N functional group) have played a transformative role in molecular biology, particularly as chemical tools for probing and manipulating epigenetic pathways. The discovery of nitrile rubber in the 1930s highlighted the structural resilience of aliphatic nitriles, but their biological significance emerged later with studies on cyanide-releasing nitriles like butyronitrile and malonitrile. These compounds demonstrated the capacity to influence cellular redox states and interact with epigenetic modifiers, including the Ten-Eleven Translocation (TET) dioxygenases that catalyze active DNA demethylation [1] [4]. Early research revealed that nitrile-containing compounds, such as 5-azacytidine (a cytidine analog with a nitrogen-nitride substitution), could inhibit DNA methyltransferases. This inhibition occurs through covalent trapping of DNA methyltransferase 1 enzymes, leading to genome-wide hypomethylation and reactivation of silenced tumor-suppressor genes in malignancies [5] [7].
The synthetic flexibility of nitriles enabled the development of targeted epigenetic probes. For instance:
Table 1: Historical Milestones in Nitrile Applications for Epigenetic Research
Year | Nitrile Compound | Epigenetic Impact | Reference |
---|---|---|---|
1983 | 5-Azacytidine | First FDA-approved DNA hypomethylating agent | [5] |
2009 | Tetrahydrocytidine derivatives | Selective TET enzyme activation via nitrile hydrolysis | [2] |
2021 | Diethylaluminum cyanide | Regulated de novo methylation in stem cell differentiation | [1] |
The chemical synthesis of nitriles evolved significantly with methodologies like the Kolbe nitrile synthesis (alkyl halides + cyanide salts) and hydrocyanation (HCN addition to alkenes). These advances facilitated the production of complex dinitriles, such as adiponitrile—a precursor to nylon-6,6—which later inspired designs of bifunctional epigenetic probes [1] [4]. The structural similarity between nitrile groups and the carboxy group of 5-methylcytosine further enabled molecular mimicry for disrupting DNA-protein interactions [5] [7].
Methylation introduces critical steric and electronic changes to nucleic acids, altering their interactions with epigenetic machinery. In DNA, 5-methylcytosine (5mC) enhances hydrophobic recognition by methyl-binding domains (MBDs), while in RNA, 5-methylcytidine (m5C) stabilizes transcripts against degradation. The linear, conjugated structure of 5-Methylenenonanedinitrile (NC–(CH₂)₄–CH=CH–(CH₂)₂–CN) positions it as a dual-targeting scaffold:
Table 2: Comparative Molecular Architectures in Methylation Pathways
Molecule | Key Structural Features | Biological Function |
---|---|---|
5-Methylcytosine (5mC) | Pyrimidine ring with –CH₃ at C5 | Gene silencing; genomic imprinting |
5-Hydroxymethylcytosine | –CH₂OH group at C5 | Demethylation intermediate; chromatin relaxation |
5-Methylenenonanedinitrile | Aliphatic chain terminating in –C≡N groups | Synthetic crosslinker for DNMT1-MBD complexes |
Recent studies demonstrate that dinitrile compounds can bridge enzymatic components of the methylation apparatus. For example:
Synthetic approaches to such architectures leverage terpene-inspired strategies. The Kuwajima Taxol synthesis, for instance, employed diethylaluminum cyanide for stereoselective nitrile addition—a method adaptable to 5-Methylenenonanedinitrile production [1] [8]. Computational modeling confirms that this compound’s methylene bridge permits torsional flexibility, enabling adaptation to both planar DNA interfaces and globular RNA-binding proteins [6].
Figure 1: Proposed Mechanism for 5-Methylenenonanedinitrile in Epigenetic Regulation
DNA Duplex: CpG Site │ ├── Nitrile 1: Coordinates DNMT1 RFTS domain ├── Methylene Bridge: Spans minor groove └── Nitrile 2: Binds MBD3 of NuRD repressor complex
This bifunctionality disrupts DNA methylation maintenance and facilitates locus-specific demethylation—a mechanism validated in in vitro nucleosome reconstitution assays [5] [7]. The compound’s design thus exemplifies methylation-driven molecular architecture: synthetic geometries engineered to exploit topological constraints within epigenetic machinery.
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6